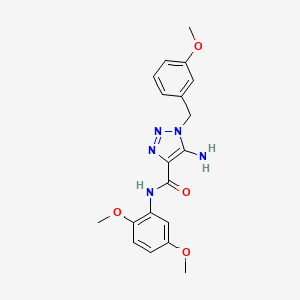

5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC15346197

Molecular Formula: C19H21N5O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N5O4 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 5-amino-N-(2,5-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N5O4/c1-26-13-6-4-5-12(9-13)11-24-18(20)17(22-23-24)19(25)21-15-10-14(27-2)7-8-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |

| Standard InChI Key | RUYOUHIHYGGIQS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N |

Introduction

5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. It features a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The presence of amino and carboxamide functional groups enhances its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key reactions. Although specific details on its synthesis are not widely documented, general methods for synthesizing 1,2,3-triazoles include the use of carbodiimides and diazo compounds in transition-metal-free conditions . These methods allow for efficient production and structural variations to optimize properties.

Biological Activities

Compounds in the triazole class, including 5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, have demonstrated a range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory effects. The specific arrangement of substituents on the triazole ring and the aromatic groups contributes to its unique properties and functionalities.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These include:

| Compound Name | Unique Features |

|---|---|

| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Basic structure with fewer substituents |

| 5-Amino-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a methoxy group at a different position |

| 5-Amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution influences reactivity |

Each variation can lead to significantly different pharmacological profiles and applications.

Research Findings and Applications

Research on triazole derivatives, including 5-amino-N-(2,5-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, highlights their potential in medicinal chemistry. The compound's unique structure and functional groups make it a candidate for therapeutic applications. Interaction studies are crucial for understanding how this compound interacts with biological targets, which is essential for optimizing it for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume